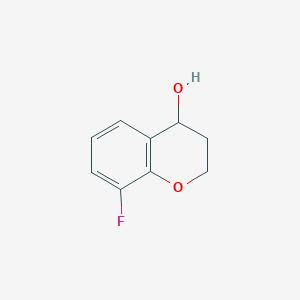

8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol

Beschreibung

Contextualization of Benzopyran and Chroman Derivatives in Chemical and Biological Sciences

Benzopyrans, also known as chromenes, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyran ring. biosynth.com Their hydrogenated counterparts are referred to as chromans. This core structure is not merely a synthetic curiosity but is prevalent in a vast array of natural products, including flavonoids, tocopherols (B72186) (Vitamin E), and coumarins. biosynth.comepa.gov These natural occurrences have long hinted at the biological relevance of the benzopyran scaffold, which has been extensively validated through decades of research.

Derivatives of benzopyran and chroman exhibit a remarkable diversity of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. epa.govnih.gov For instance, certain chromanone derivatives, which are structurally related to the compound of interest, have been investigated as potential treatments for diabetes and as inhibitors of enzymes implicated in neurodegenerative diseases. biosynth.comnih.gov The chromone (B188151) and chroman-4-one scaffolds have been identified as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. This versatility makes them attractive starting points for the design of new drugs.

The biological activity of these compounds is often linked to their ability to interact with specific enzymes and receptors within the body. For example, some chromanol and chromenol derivatives have been shown to modulate signaling pathways involved in inflammation and carcinogenesis. epa.gov The rich history and proven biological potential of the benzopyran and chroman ring systems provide a solid foundation for the exploration of new, strategically modified derivatives like 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Significance of Fluorine Substitution in Medicinal Chemistry and Bioactivity

The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in modern drug design. nih.gov Although fluorine is the most electronegative element, its small van der Waals radius allows it to often mimic a hydrogen atom, yet its electronic effects can profoundly alter a molecule's properties. nih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility. nih.gov

The strategic placement of fluorine can lead to several beneficial changes in a drug candidate's profile:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation with fluorine can block this process, thereby increasing the molecule's half-life in the body. nih.gov

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donors or specific regions within an enzyme's active site. This can result in more potent biological activity. nih.gov

The successful application of fluorine in drug development is evident in numerous blockbuster drugs, from cholesterol-lowering agents to antidepressants. nih.gov This established track record underscores the rationale for incorporating fluorine into promising scaffolds like the benzopyran system.

Research Trajectory and Scope Pertaining to this compound

The specific compound, this compound, is primarily recognized in the scientific literature and chemical supplier catalogs as a "building block." researchgate.netanr.fr This classification suggests that its primary role in current research is as a synthetic intermediate—a starting material used to construct more complex molecules. beilstein-journals.orgnih.gov Its synthesis allows for the introduction of a fluorinated chromanol core into a larger molecular design.

While extensive biological studies on this compound itself are not widely published, its research trajectory can be inferred from the broader investigation into fluorinated benzopyran derivatives. For example, research on related fluorinated isoflavanones (a subclass of benzopyrans) has identified potent inhibitors of aromatase, an enzyme implicated in breast cancer. Similarly, fluorinated 2-arylchroman-4-ones have shown promising antiviral activity against the influenza virus.

The synthesis of this compound, and its enantiomers (4R and 4S forms), provides medicinal chemists with a valuable tool for creating libraries of novel compounds. biosynth.combiosynth.com These libraries can then be screened for a wide range of biological activities, leveraging the combined potential of the privileged chroman scaffold and the unique properties of fluorine. The research scope, therefore, is not limited to a single therapeutic area but is expansive, covering potential applications in oncology, virology, and beyond, wherever the modulation of biological targets by small molecules is desired.

The availability of this compound facilitates structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. The 8-fluoro substituent, in particular, allows researchers to probe the effects of a strong electron-withdrawing group at a specific position on the aromatic ring of the chroman system, providing valuable insights for the design of next-generation therapeutics.

Compound Data

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9FO2 |

|---|---|

Molekulargewicht |

168.16 g/mol |

IUPAC-Name |

8-fluoro-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 |

InChI-Schlüssel |

WQHKECFCIGOLGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C(C1O)C=CC=C2F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Development

Classical and Contemporary Approaches to Dihydrobenzopyran Ring Formation

The formation of the core dihydrobenzopyran structure is the foundational step in the synthesis of the target molecule. This bicyclic system, comprising a pyran ring fused to a benzene (B151609) ring, can be constructed through various cyclization strategies.

The synthesis of the benzopyran ring system has been a subject of considerable research, leading to a diverse array of cyclization methodologies. Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) provides an effective route to 2H-benzopyrans under mild conditions. researchgate.net This method tolerates a variety of functional groups and utilizes simple, inexpensive electrophiles. researchgate.net Palladium-catalyzed reactions, such as the cyclization of allylic aryl ethers or the arylative cyclization of alkynols, also offer divergent pathways to these oxygen-containing heterocycles.

Another powerful technique for constructing the pyran ring is the Prins cyclization, which involves the reaction of an alkene or alkyne with a carbonyl compound, typically an aldehyde, in the presence of a Brønsted or Lewis acid. mdpi.comnih.gov This method is particularly valuable for the stereoselective synthesis of substituted tetrahydropyrans and has been extensively developed over the past two decades. mdpi.com Variations such as the silyl-Prins cyclization, where allylsilanes or vinylsilanes act as internal nucleophiles to trap an oxocarbenium ion, provide efficient routes to a variety of pyran derivatives. mdpi.com

The hetero-Diels-Alder reaction represents another classical approach, where an α,β-unsaturated carbonyl compound (heterodiene) reacts with an electron-rich olefin (heterodienophile). organic-chemistry.org This cycloaddition can be catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes to achieve high diastereo- and enantioselectivity. organic-chemistry.org Furthermore, domino reactions, such as the organocatalyst-mediated Michael reaction/enolization/acetalization cascade, have been developed to produce highly functionalized dihydropyrans in a one-pot synthesis with excellent stereoselectivity. bohrium.com

| Methodology | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Electrophilic Cyclization | I₂, ICl, PhSeBr | Mild conditions, tolerates various functional groups. | researchgate.net |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., FeCl₃) | Powerful for stereoselective synthesis of substituted pyrans. | mdpi.comnih.gov |

| Hetero-Diels-Alder | bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity. | organic-chemistry.org |

| Domino Michael/Acetalization | Organocatalysts (e.g., diphenylprolinol silyl ether) | 'One-pot' synthesis of highly functionalized dihydropyrans. | bohrium.com |

Direct hydroxylation of a C-H bond at the C4 position of a pre-formed dihydrobenzopyran ring is a challenging transformation. In organic synthesis, hydroxylation often refers to the installation of a hydroxyl group into a compound. uc.pt While enzymes called hydroxylases facilitate these reactions in biochemistry, synthetic methods typically rely on different approaches. uc.pt

A more common and practical strategy for introducing the hydroxyl group at the C4 position involves a two-step sequence: oxidation of the C4 methylene group to a ketone (a chroman-4-one), followed by reduction. The asymmetric reduction of the resulting 8-fluoro-chroman-4-one is a key step to install the chiral alcohol. This can be achieved through various methods, including catalytic asymmetric hydrogenation using chiral transition metal complexes. For instance, related chromanones have been successfully reduced using H₂ gas in the presence of chiral rhodium complexes to generate the chiral alcohol with high enantiomeric excess.

Alternatively, direct hydroxylation of alkenes can be considered if a suitable precursor with a double bond in the pyran ring is available. Syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) adds two hydroxyl groups across a double bond in a concerted, cis-fashion. While this would yield a diol, it represents a fundamental strategy for introducing hydroxyl groups.

Stereoselective Synthesis of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the absolute configuration at the C4 stereocenter is of paramount importance. This is achieved through enantioselective and diastereoselective synthetic methods.

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules in an enantiomerically pure form using a catalytic amount of a chiral material. rsc.org This approach avoids the need for separating enantiomers from a racemic mixture, which can be a difficult and inefficient process. rsc.org

Organocatalysis has emerged as a significant tool in this field. Small organic molecules, such as proline derivatives, can catalyze reactions with high stereoselectivity. bohrium.com For the synthesis of dihydropyran derivatives, organocatalytic domino reactions have been developed that proceed with excellent enantio- and diastereoselectivity. bohrium.com Phase-transfer catalysis using Cinchona-derived quaternary ammonium salts has also been employed for the stereoselective synthesis of 3,4-dihydropyran-2-ones, achieving high yields and enantioselectivities. nih.gov

Transition metal catalysis, particularly with chiral ligands, is another cornerstone of asymmetric synthesis. Chiral rhodium complexes, for example, have been used for the asymmetric hydrogenation of prochiral chromones to yield chiral chromanols. Similarly, isothiourea catalysts can be used to generate C(1)-ammonium enolates that add to pyridinium (B92312) salts in a regio- and stereoselective manner, demonstrating the power of organocatalysis in creating enantioenriched heterocyclic compounds. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for achieving high levels of asymmetric induction. nih.gov

| Reaction Type | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| Domino Michael/Acetalization | Diphenylprolinol silyl ether | Functionalized 3,4-dihydropyrans | Excellent enantio- and diastereoselectivity. | bohrium.com |

| Domino Michael-Cyclization | Cinchona-derived quaternary ammonium phenoxide | 3,4-dihydropyran-2-ones | Up to 93% yield and 88% enantiomeric excess. | nih.gov |

| Addition to Pyridinium Salts | Isothiourea catalyst (R)-BTM | Enantioenriched 1,4-dihydropyridines | Up to 95:5 dr and 98:2 er. | nih.gov |

When a molecule contains more than one stereocenter, controlling the relative configuration between them becomes a diastereoselective challenge. The silyl-Prins cyclization has proven to be a highly effective method for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives. nih.gov The high stereoselectivity is generally attributed to the equatorial disposition of substituents in a chair-like transition state. nih.gov The reaction of E-vinylsilyl alcohols with aldehydes in the presence of a Lewis acid can selectively produce cis-dihydropyrans. nih.gov This methodology is sensitive to the structure of the starting material and the reaction conditions, with competitive pathways such as Peterson elimination and oxonia-Cope reactions sometimes observed. nih.gov

Acid-catalyzed cyclization of silylated alkenols is another powerful tool for the stereoselective construction of oxacycles with various stereogenic centers. This approach has been used for the efficient synthesis of polysubstituted tetrahydrofurans and tetrahydropyrans with excellent diastereoselectivities (>95:5).

Advanced Synthetic Protocols and Techniques

Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and scalable methodologies. Advanced techniques such as photocatalysis and flow chemistry are being applied to the synthesis of complex heterocyclic structures.

Visible-light photocatalysis has emerged as a powerful tool, allowing for the generation of reactive radical species under mild conditions without the need for harsh reagents. nih.gov This has been applied to the synthesis of benzopyran derivatives through photocatalytic radical cascade cyclization reactions. researchgate.netbohrium.com These methods can provide one-step access to complex structures with high regioselectivity and in excellent yields. researchgate.netbohrium.com For instance, the photocatalytic trifluoromethylation/cyclization of vinyl phenols has been developed for the multicomponent synthesis of trifluoromethylated 4H-chromenes.

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.au Multi-step organic syntheses of various active pharmaceutical ingredients have been successfully translated into continuous-flow systems. This approach allows for the in-situ generation and immediate consumption of hazardous or unstable intermediates, and the telescoping of multiple reaction steps without intermediate purification. For the synthesis of this compound, a multi-step flow process could be envisioned, integrating the cyclization, oxidation, and asymmetric reduction steps into a single, continuous operation, thereby increasing efficiency and reproducibility.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of all parameters to ensure efficiency, safety, cost-effectiveness, and product purity.

The yield and purity of dihydrobenzopyran derivatives are highly dependent on the specific reaction conditions employed. scielo.br Systematic studies are performed to optimize parameters such as solvent, temperature, catalyst, and reaction time. nih.gov For instance, in the synthesis of related dihydrobenzofuran neolignans, changing the solvent from benzene/acetone to acetonitrile was found to provide a better balance between conversion and selectivity. scielo.br

Electrophilic cyclization reactions to form the benzopyran ring are sensitive to the choice of electrophile, base, and temperature. nih.gov Optimization studies for the iodocyclization of a propargylic aryl ether to a 2H-benzopyran showed that the yield could be significantly increased from 61% to 96% by removing the base (NaHCO₃) from the reaction mixture. nih.gov Similarly, the temperature can be critical; increasing it from -25 °C to 0 °C in one cyclization led to the formation of undesired side products. nih.gov For catalytic hydrogenation steps, such as the reduction of a chromone (B188151) to a chromanol, the choice of catalyst (e.g., 10% Pd/C), solvent (e.g., acetic acid), and hydrogen pressure are key variables that must be optimized. researchgate.net

Table 2: Parameters for Optimization in Dihydrobenzopyran Synthesis

| Parameter | Variable Options | Potential Impact |

| Solvent | Dichloromethane, Acetonitrile, Ethanol, Toluene | Affects reactant solubility, reaction rate, and selectivity. scielo.brnih.gov |

| Temperature | -25 °C to 60 °C (Reflux) | Influences reaction kinetics and the formation of by-products. scielo.brnih.gov |

| Catalyst | Lewis acids (e.g., AlCl₃), Transition metals (e.g., Pd/C), Organocatalysts (e.g., DABCO) | Determines the reaction pathway and can significantly enhance reaction rate and selectivity. researchgate.netbhu.ac.in |

| Base/Acid | Organic (e.g., Triethylamine) or Inorganic (e.g., NaHCO₃, H₂SO₄) | Can be crucial for activating substrates or neutralizing by-products; choice affects yield. scielo.brnih.gov |

| Reaction Time | Minutes to Hours | Optimization is needed to ensure complete conversion without promoting product degradation or side reactions. scielo.brbhu.ac.in |

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. A typical workflow begins with quenching the reaction and performing an aqueous workup. This often involves extracting the crude product from the aqueous phase into an immiscible organic solvent, such as ethyl acetate. nih.gov

The primary method for purifying organic compounds is chromatography. nih.gov Column chromatography using silica gel is a standard technique for separating the desired product from unreacted starting materials, reagents, and by-products based on differences in polarity. nih.gov For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.govresearchgate.net The final, purified compound's structure and identity are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Methodologies for Confirmation

The absolute configuration of a chiral center cannot be determined by simple spectroscopic methods like NMR or mass spectrometry alone. Instead, advanced techniques that are sensitive to the three-dimensional arrangement of the molecule are required.

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map, from which the precise position of each atom can be determined.

For chiral molecules, this method can distinguish between enantiomers and assign the absolute configuration (R or S) without ambiguity. In studies of related complex molecules, such as certain fluorinated dihydroquinolin-4-ol derivatives, X-ray crystallographic analysis has been successfully employed to definitively assign the absolute configuration of stereocenters. mdpi.com This powerful technique provides the ultimate proof of structure, assuming a suitable single crystal can be grown.

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, they produce mirror-image ECD spectra. This characteristic makes ECD a powerful tool for assigning the absolute configuration of chiral compounds in solution.

The modern application of ECD for stereochemical assignment involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of its absolute configuration. nih.gov This approach is particularly valuable when X-ray crystallography is not feasible. Related techniques like Vibrational Circular Dichroism (VCD) are also employed for the stereochemical characterization of complex chiral molecules. nih.gov

Stereochemical Characterization of the C4 Chiral Center

The presence of a stereogenic center at the C4 position of the 3,4-dihydro-2h-1-benzopyran ring system is a key structural feature of the title compound, giving rise to enantiomerism.

The carbon atom at position 4 (C4) in 8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), the C3 of the pyran ring, and the C4a of the fused benzene (B151609) ring. This makes C4 a chiral center, meaning the molecule is non-superimposable on its mirror image. rutgers.edu

These two non-superimposable mirror images are called enantiomers and are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. tru.calibretexts.org According to the CIP convention, substituents are ranked by atomic number, and the molecule is oriented so the lowest-priority group points away from the viewer. libretexts.org The sequence from the highest to the lowest priority of the remaining three groups determines the assignment: a clockwise direction corresponds to the (R) configuration (from the Latin rectus), and a counter-clockwise direction corresponds to the (S) configuration (from the Latin sinister). tru.calibretexts.org

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. rutgers.edu However, they differ in their optical activity—the ability to rotate the plane of plane-polarized light—and in their interactions with other chiral entities. rutgers.edu

Table 1: Properties of (R)- and (S)-Enantiomers of this compound

| Property | (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol | (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

|---|---|---|

| CAS Number | 1270289-89-8 americanelements.com | 1270289-88-7 uni.lu |

| Molecular Formula | C₉H₉FO₂ uni.lu | C₉H₉FO₂ uni.lu |

| Molecular Weight | 168.17 g/mol americanelements.com | 168.17 g/mol uni.lu |

| InChIKey | WQHKECFCIGOLGN-MRVPVSSYSA-N uni.lu | WQHKECFCIGOLGN-QMMMGPOBSA-N uni.lu |

| SMILES | C1COC2=C([C@@H]1O)C=CC=C2F uni.lu | C1COC2=C([C@H]1O)C=CC=C2F uni.lu |

Stereochemistry is a critical determinant of a molecule's biological activity, as the three-dimensional shape governs its ability to interact with chiral biological targets like enzymes and receptors. nih.gov The distinct spatial arrangement of the (R)- and (S)-enantiomers of this compound dictates how each interacts with its molecular environment. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net

The conformation of the dihydropyran ring is also influenced by the stereochemistry at C4. This heterocyclic ring is not planar and typically adopts a flexible half-chair or sofa conformation. In a related compound, 2-hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one, the heterocyclic ring was found to have a half-boat conformation. researchgate.net The orientation of the hydroxyl group at C4 can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The preferred orientation is determined by the stereochemistry and steric interactions within the molecule, which in turn affects its recognition by other molecules.

Furthermore, the presence of a fluorine atom at the C8 position has significant conformational implications. beilstein-journals.org Fluorine is the most electronegative element, and the C-F bond is highly polarized. This can lead to stereoelectronic effects, such as intramolecular dipole-dipole interactions, that can stabilize or destabilize certain conformations, thereby influencing the molecule's preferred shape. beilstein-journals.orgnih.gov

Comparative Structural Analysis with Related Benzopyran Analogs

The 3,4-dihydro-2H-1-benzopyran, or chromane (B1220400), scaffold is a privileged structure found in a wide array of natural products and synthetic molecules with diverse biological activities. mdpi.comnih.gov Analyzing the structure of this compound in the context of its analogs provides insight into the effects of specific substituents.

The position of the fluorine atom is critical. For instance, comparison with an analog like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid highlights how substitution at different positions on the benzopyran ring leads to vastly different chemical properties and potential biological roles. researchgate.net Similarly, analogs with additional fluorine atoms, such as (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, would exhibit further modified electronic and conformational properties due to the cumulative effects of multiple C-F bonds. 1stsci.com The structural variations across these analogs, including changes in substitution patterns on both the aromatic and pyran rings, are key to modulating their function. nih.govscielo.org.za

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of the C4 Hydroxyl Group

The secondary hydroxyl group at the C4 position of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is amenable to oxidation to the corresponding ketone, 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and the presence of other sensitive functional groups.

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Alternatively, milder and more selective methods like the Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are also effective. These methods are generally high-yielding and proceed under conditions that are unlikely to affect the fluorine substituent or the benzopyran ring system. For instance, a related compound, chroman-4-ol, can be oxidized to chroman-4-one. nih.gov

| Reagent | Typical Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one | Mild and selective for primary and secondary alcohols. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one | Strong oxidant, conducted under acidic conditions. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temperature (-78 °C) | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one | Mild and selective, with a simple workup. |

Reduction Pathways of the Benzopyran Nucleus

The reduction of the benzopyran nucleus of this compound is a more challenging transformation that typically requires harsh reaction conditions. The aromatic portion of the benzopyran is generally resistant to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a simple alkene.

To achieve reduction of the benzene (B151609) ring, more forcing conditions such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon or ruthenium on carbon, often at elevated temperatures, would likely be necessary. Another potential method is the Birch reduction, which involves dissolving metal reduction (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent). This method would likely lead to a non-aromatic diene product. It is important to note that under such strong reducing conditions, the C4-hydroxyl group might also be subject to hydrogenolysis (cleavage of the C-O bond), leading to the fully reduced 8-fluorochroman. The fluorine atom may also be susceptible to reduction under certain high-pressure hydrogenation conditions.

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| Catalytic Hydrogenation | H₂, High Pressure, Rh/C or Ru/C, elevated temp. | 8-Fluorodecahydro-1-benzopyran-4-ol | Reduction of the aromatic ring. May also lead to defluorination or hydrogenolysis of the hydroxyl group. |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 8-Fluoro-2,4,5,6,7,8-hexahydro-2H-1-benzopyran-4-ol derivatives | Partial reduction of the aromatic ring to a diene. |

| Hydrogenolysis | H₂, Pd/C, acidic conditions | 8-Fluorochroman | Cleavage of the C4-OH bond. |

Nucleophilic Substitution Reactions Involving Aromatic Fluorine

The fluorine atom at the C8 position of the benzopyran ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing nature of the fused pyran ring. However, its reactivity is generally lower than that of fluorine atoms in systems with stronger electron-withdrawing groups (e.g., nitro groups).

Displacement of the fluorine atom can be achieved with a variety of strong nucleophiles, typically at elevated temperatures. Common nucleophiles for this type of reaction include amines, alkoxides, and thiols. For example, heating this compound with an amine, such as morpholine (B109124) or piperidine, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) would be expected to yield the corresponding 8-amino-substituted chromanol. conicet.gov.armdpi.com The presence of a strong base, such as potassium carbonate, is often required to facilitate the reaction. mdpi.com The reactivity in SNA_r reactions often follows the trend F > Cl > Br > I, making fluoroarenes good substrates for these transformations. researchgate.net

| Nucleophile | Reagents and Conditions | Product |

| Amines (e.g., Morpholine) | Morpholine, K₂CO₃, DMSO, high temperature | 8-(Morpholino)-3,4-dihydro-2H-1-benzopyran-4-ol |

| Alkoxides (e.g., Sodium Methoxide) | NaOMe, MeOH/DMF, high temperature | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol |

| Thiols (e.g., Sodium Thiophenoxide) | PhSNa, DMF, high temperature | 8-(Phenylthio)-3,4-dihydro-2H-1-benzopyran-4-ol |

Functional Group Interconversions and Scaffold Modification

Beyond the reactions described above, the functional groups of this compound can undergo a variety of other interconversions, allowing for the synthesis of a diverse range of derivatives.

The C4-hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This sulfonate ester can then be displaced by a wide range of nucleophiles in an S_N2 reaction to introduce new functionalities at the C4 position with inversion of stereochemistry. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could be further reduced to an amine.

The benzopyran scaffold itself can potentially undergo ring-opening reactions under certain conditions. For instance, treatment with strong Lewis acids or under vigorous acidic conditions could potentially lead to cleavage of the ether linkage. However, the dihydro-2H-1-benzopyran system is generally stable under many synthetic conditions. google.com

| Reaction Type | Reagents and Conditions | Intermediate/Product | Application |

| O-Sulfonylation | TsCl, pyridine | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-yl tosylate | Activation of the C4-hydroxyl group for nucleophilic substitution. |

| Nucleophilic Substitution (of tosylate) | NaN₃, DMF | 4-Azido-8-fluoro-3,4-dihydro-2H-1-benzopyran | Introduction of an azide for further transformation (e.g., to an amine). |

| Etherification (Williamson) | NaH, then R-X (e.g., CH₃I) | 4-Alkoxy-8-fluoro-3,4-dihydro-2H-1-benzopyran | Modification of the hydroxyl group. |

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | 8-Fluoro-2H-1-benzopyran | Formation of an unsaturated benzopyran. |

Structure Activity Relationship Sar Investigations

Design Principles for Modulating Biological Activity through Structural Modifications

The design of biologically active molecules based on the 3,4-dihydro-2H-1-benzopyran scaffold often involves a systematic exploration of substitutions on both the aromatic ring and the pyran ring to optimize potency, selectivity, and pharmacokinetic properties. The core principle is to identify key structural features that govern the molecule's interaction with its biological target. Modifications are then introduced to enhance these interactions or to introduce new, favorable contacts.

Key areas for structural modification in the benzopyran framework include:

Aromatic Ring Substitution: The introduction of substituents on the benzene (B151609) ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the acidity or basicity of nearby functional groups and affect hydrogen bonding capabilities.

Pyran Ring Substitution: Modifications to the pyran ring, such as at the 2-, 3-, or 4-positions, can impact the molecule's conformation and its ability to fit into a specific binding pocket. The introduction of chiral centers, for instance at the 4-position with a hydroxyl group, can lead to stereospecific interactions with the target.

Side Chain Apposition: The attachment of various side chains at different positions of the benzopyran ring system allows for the exploration of additional binding interactions with the target protein, potentially leading to increased affinity and selectivity.

A study on substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2) provides a relevant example of these design principles. In this research, various substituents were introduced at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. The findings indicated that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity nih.govacs.orgnih.gov. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM nih.govnih.gov. This highlights how systematic structural modifications can lead to the discovery of potent and selective enzyme inhibitors.

Influence of the Fluorine Substitution Pattern on Molecular Interactions

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's biological activity due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. The position of the fluorine atom on an aromatic ring is critical and can lead to distinct pharmacological outcomes.

In the context of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, the fluorine atom at the 8-position is expected to influence the molecule's properties in several ways:

Electronic Effects: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, potentially influencing the acidity of the phenolic hydroxyl group (if present) and affecting interactions with electron-rich or electron-deficient regions of the binding site.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer biological half-life.

Conformational Effects: Fluorine can influence the preferred conformation of the molecule through steric and electronic interactions, which can in turn affect its binding affinity to a target.

While direct SAR data for this compound is limited in the public domain, studies on related fluorinated benzopyran derivatives provide valuable insights. For example, research on fluorinated cannabinoid type 2 (CB2) receptor ligands demonstrated that the introduction of fluorine could lead to highly affine and selective compounds nih.gov. Specifically, strategic fluorination of an imidazole-based ligand resulted in a compound with a Ki of 0.29 nM for the CB2 receptor and high selectivity over the CB1 receptor nih.gov. This underscores the potential of fluorine substitution to fine-tune the pharmacological profile of a molecule.

Stereochemical Effects on Biological Target Engagement

The presence of a chiral center at the 4-position of this compound, bearing a hydroxyl group, means that the compound can exist as two enantiomers, (R)- and (S)-. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target, which is also chiral nih.govnih.govresearchgate.net.

The differential activity of enantiomers can be attributed to:

Complementary Binding: One enantiomer may fit more snugly into the binding site of a receptor or enzyme, leading to a higher affinity and potency. The other enantiomer may bind less effectively or not at all.

Specific Interactions: The spatial orientation of key functional groups, such as the hydroxyl group at the 4-position, can determine their ability to form crucial hydrogen bonds or other interactions with the target protein.

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes, leading to variations in their bioavailability and duration of action.

A study on substituted chroman-4-one inhibitors of SIRT2 provides a relevant, though not directly analogous, example of stereochemical influence. In this study, the reduction of the 4-carbonyl group of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) resulted in the corresponding chroman-4-ol with a 96:4 diastereomeric ratio nih.govacs.org. Subsequent testing of the individual enantiomers of a lead compound, 6,8-dibromo-2-pentylchroman-4-one, revealed that the (-)-enantiomer was a more potent inhibitor (IC50 = 1.5 μM) compared to the (+)-enantiomer (IC50 = 4.5 μM) acs.org. This three-fold difference in potency underscores the importance of stereochemistry in the biological activity of this class of compounds.

SAR Comparative Studies with Other Benzopyran Derivatives

To fully appreciate the contribution of the 8-fluoro substituent and the 4-hydroxyl group to the biological activity of this compound, it is instructive to compare its structure and activity with other benzopyran derivatives.

A study on substituted chroman-4-ones as SIRT2 inhibitors offers a valuable point of comparison. The SAR studies in this research explored the impact of various substituents at the 6- and 8-positions of the chroman-4-one scaffold. The results indicated a preference for larger, electron-withdrawing groups at these positions nih.govnih.gov.

| Compound | R6 | R8 | SIRT2 IC50 (μM) |

| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | 1.5 nih.govnih.gov |

| 6-chloro-8-bromo-2-pentylchroman-4-one | Cl | Br | rac-1a: 3.5 acs.org |

| 6,8-dichloro-2-pentylchroman-4-one | Cl | Cl | >200 acs.org |

This data suggests that the nature of the halogen substituent and its position on the aromatic ring significantly impact the inhibitory potency against SIRT2. The high potency of the 6,8-dibromo derivative compared to the dichloro analog highlights a specific requirement for bromine at these positions for optimal activity. While this study did not include an 8-fluoro analog, it provides a framework for understanding how substitutions on the aromatic ring of the benzopyran scaffold can modulate biological activity. The relatively lower potency of the 6-chloro-8-bromo analog compared to the dibromo compound further emphasizes the sensitivity of the target to the substitution pattern.

Furthermore, the same study investigated the effect of the oxidation state at the 4-position. The unsaturated analog of the lead compound, a chromone (B188151), was found to be slightly less active (IC50 = 5.5 μM) than the corresponding chroman-4-one (IC50 = 3.5 μM) acs.org. This suggests that the saturation of the C2-C3 bond and the presence of the keto group at C4 are important for activity in this particular series of SIRT2 inhibitors. The reduction of the 4-keto group to a hydroxyl group, as in this compound, would introduce another point of variation that could significantly alter the biological activity profile.

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological or toxicological effects. For a compound like 8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol, potential molecular targets would likely include enzymes and receptors.

The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially enhancing its ability to interact with and modulate the activity of enzymes. researchgate.net Fluorine's high electronegativity can lead to stronger binding affinities with enzyme active sites. researchgate.net For instance, fluorinated pyrimidines have been shown to act as mechanism-based inhibitors of enzymes like thymidylate synthase. nih.gov

In the context of the chromanol structure, which is related to antioxidants like Vitamin E, it is plausible that this compound could interact with enzymes involved in redox homeostasis. nih.gov Studies on flavanone (B1672756) and chromanone derivatives have demonstrated their ability to modulate enzymes that scavenge reactive oxygen species (ROS). mdpi.com The fluorine atom in the 8-position could potentially influence the binding of the molecule to the active sites of such enzymes, although specific inhibitory or activatory effects remain to be experimentally determined.

Hypothetical Interaction Data:

| Enzyme Target Category | Potential Interaction | Basis of Hypothesis |

| Oxidoreductases | Inhibition/Modulation | Structural similarity to antioxidant compounds and known effects of fluorination on enzyme binding. researchgate.netnih.govmdpi.com |

| Hydrolases | Inhibition | General principle of fluorinated compounds acting as enzyme inhibitors. researchgate.netnih.gov |

| Kinases | Modulation | Broad bioactivity of the flavonoid scaffold to which chromanols are related. mdpi.com |

The chromanol scaffold is a privileged structure in medicinal chemistry and can be found in molecules that interact with a variety of receptors. The specific substitution pattern and stereochemistry of this compound would dictate its potential receptor-binding profile.

While no specific receptor binding data exists for this compound, related flavonoid and chromanol structures have been investigated for their interactions with nuclear receptors and other cell surface receptors. The fluorine atom could play a role in enhancing the specificity and affinity of binding to a particular receptor, a strategy that is intentionally employed in drug design. nih.gov

Influence on Intracellular Signaling Pathways

Flavonoids and related compounds are known to influence a wide array of intracellular signaling pathways, which can lead to various cellular responses. mdpi.com These compounds can modulate signaling cascades involved in inflammation, cell proliferation, and apoptosis. mdpi.com For example, some flavanone derivatives have been shown to exert their anticancer effects by impacting signaling pathways that lead to cell cycle arrest. mdpi.com

Given the structural similarities, this compound could potentially modulate key signaling proteins such as kinases and transcription factors. However, without experimental data, the specific pathways affected remain speculative.

Antioxidant Action Mechanisms

The chromanol ring is a core component of tocopherols (B72186) (Vitamin E), which are well-known for their antioxidant properties. nih.gov The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals.

Derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with some structural resemblance to the benzopyran core, have been studied for their antioxidant capabilities, with the hydroxyl groups being crucial for this activity. nih.gov Research on fluorinated flavones has also suggested that fluorination can enhance antioxidant activity. nih.gov It is therefore plausible that this compound exhibits antioxidant properties. The fluorine atom at the 8-position could modulate the electron density of the aromatic ring and the reactivity of the hydroxyl group at the 4-position, potentially influencing its radical scavenging ability.

Potential Antioxidant Mechanisms:

| Mechanism | Description |

| Radical Scavenging | Direct neutralization of reactive oxygen and nitrogen species through hydrogen atom donation. nih.govnih.gov |

| Metal Chelation | Binding to transition metal ions to prevent them from catalyzing the formation of free radicals. |

| Enzyme Modulation | Upregulation of antioxidant enzymes. mdpi.com |

Modulation of Cellular Processes (e.g., Cell Development, Migration, Programmed Cell Death)

By influencing molecular targets and signaling pathways, compounds like this compound could modulate various cellular processes. Studies on flavanone and chromanone derivatives have shown that they can induce apoptosis (programmed cell death) and autophagy in cancer cells, often as a consequence of increased oxidative stress within the cells. mdpi.com

The antiproliferative activity of some flavanone/chromanone derivatives has been demonstrated in colon cancer cell lines, with IC50 values in the micromolar range. mdpi.com These effects are often linked to the induction of DNA damage and cell cycle arrest. mdpi.com While it is tempting to extrapolate these findings to this compound, it is crucial to emphasize that such activities are highly dependent on the specific chemical structure, and experimental validation is necessary.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules like 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol. mdpi.comacs.org These calculations provide a detailed understanding of the molecule's stability, reactivity, and the influence of the fluorine substituent on its properties. emerginginvestigators.org

Key parameters derived from these calculations include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy state.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For fluorinated heterocyclic compounds, the fluorine atom can lower the energy of both HOMO and LUMO, potentially affecting the molecule's reactivity profile. emerginginvestigators.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwolfram.com For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential. scispace.com

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | O(hydroxyl): -0.65 e, F: -0.40 e | Quantifies the partial charge on each atom, with the electronegative fluorine and oxygen atoms exhibiting negative charges, influencing electrostatic interactions. emerginginvestigators.org |

Note: The data in this table is representative and derived from typical values for analogous fluorinated heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets, such as enzymes or receptors, and elucidating the key interactions that stabilize the ligand-protein complex. Studies on similar benzopyran derivatives have successfully used docking to investigate their potential as anticancer or anti-inflammatory agents. nih.govmdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more dynamic and realistic representation of the binding event, taking into account the flexibility of both the ligand and the protein. uiuc.eduosti.gov Key insights from MD simulations include the stability of hydrogen bonds, changes in protein conformation upon ligand binding, and the calculation of binding free energies. researchgate.net

Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Kinase Target

| Parameter | Finding | Implication |

| Docking Score | -8.5 kcal/mol | A strong predicted binding affinity for the target protein. |

| Key Interactions | Hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the active site. Pi-pi stacking interactions between the benzopyran ring and aromatic residues. Halogen bond involving the fluorine atom. | These interactions are crucial for the stability of the ligand-protein complex. |

| RMSD of Ligand (MD) | Low fluctuation (average < 2 Å) | Indicates that the ligand remains stably bound in the active site throughout the simulation. |

| Binding Free Energy (MM-GBSA) | -50 kcal/mol | A favorable binding free energy, suggesting a spontaneous and stable interaction between the ligand and the protein. |

Note: The data in this table is illustrative and based on typical outcomes for small molecule inhibitors in complex with protein targets.

Virtual Screening and In Silico Design of Novel Analogs

Virtual screening is a powerful computational approach for identifying promising drug candidates from large chemical libraries. nih.govnih.govresearchgate.net A validated pharmacophore model or the structure of a target protein can be used to screen libraries for molecules with a high probability of being active. For this compound, a ligand-based pharmacophore model could be developed based on its key structural features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. babrone.edu.inmdpi.com This model could then be used to search for structurally diverse compounds with similar interaction patterns.

Furthermore, the structure of this compound can serve as a scaffold for the in silico design of novel analogs with improved potency, selectivity, or pharmacokinetic properties. By computationally introducing different functional groups at various positions on the benzopyran ring, it is possible to explore the structure-activity relationship (SAR) and prioritize the synthesis of the most promising derivatives. googleapis.com

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve identifying its stable conformers and determining their relative energies. mdpi.com This can be achieved through systematic or stochastic conformational searches, followed by geometry optimization using quantum chemical methods. nih.gov

The dihydropyran ring of the chroman scaffold can adopt different conformations, such as half-chair and boat. The presence of the hydroxyl group at the 4-position introduces stereoisomerism, and the axial and equatorial orientations of this group will have different energies and biological activities. The fluorine atom at the 8-position can also influence the conformational preferences of the molecule through steric and electronic effects. nih.gov Mapping the potential energy surface provides a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.

Table 3: Predicted Relative Energies of Stable Conformers of (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Half-Chair (axial OH) | 1.2 | 12.8 | The hydroxyl group is oriented axially with respect to the dihydropyran ring. |

| Half-Chair (equatorial OH) | 0.0 | 87.2 | The hydroxyl group is in a more stable equatorial position, minimizing steric hindrance. |

| Boat | 4.5 | < 0.1 | A higher energy conformation that is unlikely to be significantly populated at room temperature. |

Note: The data in this table is a representative example based on the known conformational preferences of substituted chromanols.

Applications in Advanced Medicinal Chemistry and Chemical Biology

Role of the Benzopyran Scaffold as a Privileged Structure in Drug Discovery

The benzopyran ring system is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to molecular frameworks that can serve as versatile ligands for a variety of distinct biological targets, thereby increasing the efficiency of drug discovery and development. nih.gov The inherent structural rigidity and the capacity for diverse functionalization of the benzopyran scaffold allow it to interact with a wide array of receptors and enzymes with high affinity. nih.govacs.org

Historically, the benzopyran core is a constituent of numerous natural products and synthetic compounds with significant biological activities, including anticoagulants, anti-HIV agents, antimicrobials, and anti-inflammatory drugs. nih.gov Notable examples of FDA-approved drugs containing the benzopyran nucleus include the anticoagulant warfarin (B611796) and the asthma treatments cromoglic acid and pranlukast. nih.govnih.gov The versatility of this scaffold has positioned it at the forefront of pharmacological research, with many derivatives currently under clinical investigation for various therapeutic applications. nih.govnih.gov

The introduction of a fluorine atom into the benzopyran structure, as seen in 8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol, can significantly enhance its pharmacological properties. researchgate.net Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

Development of Chemical Probes for Biological Systems

The unique properties of fluorinated organic molecules have led to their development as sophisticated chemical probes for elucidating complex biological processes. The fluorine atom, particularly the ¹⁹F isotope, can be used as a sensitive reporter group in nuclear magnetic resonance (NMR) spectroscopy to study drug-protein interactions and conformational changes in biomolecules. For instance, a 3-fluoro-3',4',5'-trihydroxyflavone has been successfully employed as an NMR probe to monitor structural alterations during its activity as a radical scavenger. nih.gov

Furthermore, the introduction of the positron-emitting isotope ¹⁸F into bioactive molecules allows for their use as tracers in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govnih.gov Fluorinated benzofuran (B130515) derivatives have been synthesized and evaluated as potential PET tracers for imaging β-amyloid plaques in the brains of individuals with Alzheimer's disease. nih.govnih.gov These probes exhibit high affinity for Aβ aggregates and have demonstrated the ability to label these plaques in animal models, offering a promising avenue for early diagnosis and monitoring of neurodegenerative diseases. nih.govnih.gov The development of light-responsive "release-and-report" kinase inhibitors, where a fluorescent group reports on the binding of the inhibitor, further illustrates the innovative use of such compounds as biological probes. rsc.org

Exploration of Pharmacological Modalities

The structural features of this compound make it and its derivatives attractive candidates for a range of pharmacological applications.

Agents Targeting Specific Enzyme Classes (e.g., Kinase Inhibitors, COX-2 inhibitors)

The benzopyran scaffold has been extensively explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the treatment of inflammation and pain. nih.govacs.orgnih.gov The design of pentafluorosulfanyl (SF₅) substituted benzopyran derivatives has yielded novel COX-2 inhibitors with enhanced pharmacokinetic profiles and efficacy in preclinical models of inflammation. nih.gov Studies have shown that specific substitutions on the benzopyran ring are crucial for potent and selective COX-2 inhibition. acs.org

In the realm of kinase inhibition, a critical area in oncology, fluorination has been shown to significantly increase the potency of inhibitors targeting the epidermal growth factor receptor (EGFR). nih.gov While direct studies on this compound as a kinase inhibitor are limited, the broader class of benzopyran-4-one (chromone) derivatives has yielded specific inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in growth factor signaling pathways. rsc.org

Table 1: Benzopyran Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

| Pentafluorosulfanyl-substituted benzopyrans | COX-2 | Inflammation, Pain | Improved pharmacokinetic and pharmacodynamic properties. nih.gov |

| Deuterated benzopyran analogues | COX-2 | Inflammation, Pain | Retained potency and selectivity with improved pharmacokinetic profiles. nih.govacs.org |

| 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) | PI3K | Cancer, Proliferative Diseases | Specific and potent inhibition of PI3K activity. rsc.org |

| Difluorinated quinazoline (B50416) derivatives | EGFR | Cancer | Increased potency against resistant EGFR mutants. nih.gov |

Ligands for G Protein-Coupled Receptors and Ion Channels

Benzopyran derivatives have been identified as potent modulators of ion channels, particularly ATP-sensitive potassium (K-ATP) channels. nih.gov These channels play a crucial role in various physiological processes, and their modulation has therapeutic implications in conditions like hypertension and cardiac ischemia. nih.gov Specifically, certain 3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been developed as selective coronary vasodilators through their action as potassium channel openers.

The strategic fluorination of ligands for G protein-coupled receptors (GPCRs) is a common approach to enhance their binding affinity and selectivity. mdpi.comnih.gov While a comprehensive screening of this compound against a panel of GPCRs is not widely reported, the known propensity of the benzopyran scaffold to interact with these receptors, combined with the favorable properties conferred by fluorine, suggests a high potential for discovering novel GPCR ligands within this chemical space. acs.orgmdpi.com

Compound Design for Anti-infective Applications (e.g., Anthelmintic activity)

The benzopyran scaffold is present in compounds with a broad spectrum of anti-infective properties. nih.gov A notable example is the development of benzofuro[3,2-f] nih.govbenzopyrans as a new class of antitubercular agents, demonstrating significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov While direct evidence for the anthelmintic activity of this compound is not available, the known antibacterial and antiprotozoal activities of related heterocyclic compounds, such as hygromycin A derivatives, underscore the potential of this scaffold in the design of novel anti-infectives. google.com The inclusion of fluorine in heterocyclic structures has also been shown to enhance antimicrobial activity in other compound classes. researchgate.net

Investigational Compounds for Neurodegenerative and Cardiovascular Research

The application of fluorinated benzopyran and related benzofuran derivatives in neurodegenerative research is particularly promising. As mentioned, ¹⁸F-labeled benzofuran derivatives are being actively investigated as PET imaging agents for the in vivo detection of β-amyloid plaques in Alzheimer's disease. nih.govnih.gov Beyond diagnostics, fluorinated flavones, which share the benzopyran core, have been shown to possess neuroprotective properties, suggesting a therapeutic potential for these compounds in neurodegenerative conditions. nih.gov

In cardiovascular research, the role of benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers is well-established. nih.gov These compounds exhibit antihypertensive and cardioprotective effects, making them valuable leads for the development of new treatments for ischemic heart disease and other cardiovascular disorders. nih.gov The development of selective coronary vasodilators from the 3,4-dihydro-2H-1-benzopyran-3-ol series highlights the therapeutic potential of this scaffold in addressing critical unmet needs in cardiovascular medicine.

Table 2: Investigational Applications of (Fluoro)-Benzopyran Derivatives

| Research Area | Application | Compound Type | Key Findings |

| Neurodegenerative Disease | PET Imaging | Fluorinated benzofurans | High affinity for and labeling of β-amyloid plaques. nih.govnih.gov |

| Neurodegenerative Disease | Neuroprotection | Fluorinated flavones | Conservation of neuroprotective activity with potential for enhanced antioxidant effects. nih.gov |

| Cardiovascular Disease | Vasodilation | 3,4-dihydro-2H-1-benzopyran-3-ols | Selective coronary vasodilation via potassium channel opening. nih.gov |

| Cardiovascular Disease | Cardioprotection | Benzopyran derivatives | Protection against ischemic insult. nih.gov |

Strategic Integration of this compound into Complex Architectures

The strategic incorporation of this compound into more complex molecular frameworks is a key aspect of its application in advanced medicinal chemistry and chemical biology. This fluorinated chromanol serves as a versatile chiral building block, offering a scaffold that can be elaborated through various synthetic transformations to generate diverse and intricate molecular architectures. The presence of the fluorine atom at the 8-position can significantly influence the physicochemical and pharmacological properties of the resulting complex molecules.

The synthetic utility of this compound stems from the reactivity of its constituent functional groups: the hydroxyl group, the dihydropyran ring, and the fluoroaromatic moiety. These sites allow for a range of chemical modifications, enabling the construction of fused ring systems and the introduction of diverse substituents, thereby facilitating the exploration of new chemical space in drug discovery.

Detailed Research Findings

While specific documented examples of the extensive use of this compound in the synthesis of complex molecules are not widespread in publicly available literature, the reactivity of the closely related chroman-4-ol scaffold is well-established. core.ac.ukacs.orgnih.gov These known transformations provide a strong basis for predicting the synthetic pathways through which the 8-fluoro analogue can be integrated into larger and more complex structures.

The hydroxyl group at the C4 position is a primary site for derivatization. For instance, reduction of the corresponding chroman-4-one precursor with reagents like sodium borohydride (B1222165) yields the chroman-4-ol with high diastereoselectivity. acs.org This alcohol can then undergo further reactions such as dehydroxylation or dehydration to introduce additional functionality. acs.org

Furthermore, the chromanone scaffold, from which the title compound is derived, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. acs.orgnih.govnih.gov This inherent bioactivity makes its derivatives, including this compound, attractive starting points for the synthesis of novel therapeutic agents. For example, chroman-4-one derivatives have been investigated as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases. acs.orgnih.gov The synthesis of these inhibitors often involves modifications at various positions of the chromanone ring, highlighting the scaffold's versatility. acs.orgnih.gov

The synthesis of fused heterocyclic systems is another important application of the benzopyran framework. nih.govresearchgate.net Although direct examples starting from this compound are scarce, related benzopyran precursors are used to construct fused pyrazoles, isoxazoles, and other heterocyclic rings, which are common motifs in biologically active compounds.

The table below summarizes potential synthetic transformations that could be applied to this compound, based on established reactions of the chroman-4-ol and chroman-4-one scaffolds.

Interactive Data Table: Potential Synthetic Transformations of the this compound Scaffold

| Starting Material Scaffold | Reaction Type | Reagents & Conditions | Resulting Complex Architecture | Potential Significance |

| 8-Fluoro-chroman-4-one | Reductive Amination | Amine, Na(OAc)₃BH | 4-Amino-8-fluoro-3,4-dihydro-2H-1-benzopyran | Introduction of basic nitrogen for altered solubility and target interaction. core.ac.uk |

| This compound | Dehydroxylation | Triethylsilane, Acid Catalyst | 8-Fluoro-3,4-dihydro-2H-1-benzopyran | Removal of polar hydroxyl group to increase lipophilicity. acs.org |

| This compound | Etherification | Alkyl halide, Base | 4-Alkoxy-8-fluoro-3,4-dihydro-2H-1-benzopyran | Modulation of steric and electronic properties. |

| 8-Fluoro-chroman-4-one | Aldol Condensation | Aldehyde, Base (e.g., DIPA), Microwave | 3-Benzylidene-8-fluoro-chroman-4-one | Precursor for further elaboration into fused ring systems. nih.govnih.gov |

| This compound | Mitsunobu Reaction | Acidic pronucleophile, DEAD, PPh₃ | 4-Substituted-8-fluoro-3,4-dihydro-2H-1-benzopyran | Stereoinvertive introduction of various functional groups. |

| 8-Fluoro-chroman-4-one | Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formyl-8-fluoro-4-chloro-2H-benzopyran | Formation of a versatile aldehyde for further diversification. |

The strategic placement of the fluorine atom on the benzene (B151609) ring of the benzopyran scaffold is a key design element. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. These effects are highly sought after in the design of advanced therapeutic agents.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis of Fluorinated Benzopyrans

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is therefore of paramount importance in drug discovery. For fluorinated benzopyrans like 8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol, recent and future innovations in asymmetric synthesis are focused on enhancing efficiency, selectivity, and sustainability.

Recent advances in the asymmetric synthesis of benzopyran nuclei have largely centered on organocatalysis and transition-metal catalysis. mdpi.com These methods often involve the de novo construction of the pyran ring through cascade reactions or cycloadditions. mdpi.com For fluorinated analogs, a key challenge lies in the stereocontrolled introduction of the fluorine atom or the use of fluorinated building blocks in these synthetic strategies.

Future research is likely to focus on the development of novel chiral catalysts, including earth-abundant metal catalysts, capable of facilitating the asymmetric synthesis of complex benzoheterocycles. rsc.org The use of bifunctional catalysts that can activate both the nucleophile and the electrophile in a single step is a promising avenue for achieving high enantioselectivity. frontiersin.org Furthermore, the application of photoredox catalysis in asymmetric synthesis is an emerging area that could offer new pathways to fluorinated benzopyrans under mild reaction conditions. frontiersin.org

Key Research Directions in Asymmetric Synthesis:

Development of novel chiral ligands for transition-metal catalyzed fluorination reactions.

Exploration of organocatalytic methods for the enantioselective synthesis of fluorinated chromane (B1220400) scaffolds. mdpi.com

Application of flow chemistry to enable safer and more efficient handling of fluorinating reagents.

Biocatalytic approaches using engineered enzymes for highly selective fluorination and cyclization reactions.

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the therapeutic potential of the this compound scaffold, the synthesis and screening of large libraries of derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose, enabling the rapid identification of lead compounds with desired biological activities. springernature.com

Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. youtube.com For the benzopyran scaffold, this can involve varying the substituents on the aromatic ring or the pyran ring to create a diverse library of compounds. researchgate.net The integration of fluorine-containing building blocks into combinatorial synthesis workflows is a key area of development.

Once a library of derivatives is synthesized, HTS is used to screen them for activity against a specific biological target. springernature.com Fluorescence-based assays are commonly used in HTS due to their sensitivity and amenability to automation. nih.gov For fluorinated compounds, 19F NMR-based screening techniques offer significant advantages, as the fluorine signal provides a clean background for detecting binding events. adelphi.eduresearchgate.net

| Screening Technique | Principle | Application to Fluorinated Benzopyrans |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds against a biological target. springernature.com | Screening of combinatorial libraries of this compound derivatives to identify hits for various therapeutic targets. nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight compounds (fragments) that bind weakly to the target, followed by optimization into more potent leads. nih.gov | Identification of fluorinated fragments that bind to a target, which can then be grown or linked to build more potent inhibitors based on the benzopyran scaffold. |

| 19F NMR Screening | Utilizes the unique NMR signature of fluorine to detect binding of fluorinated compounds to a target protein. researchgate.net | Offers a sensitive and specific method for screening fluorinated benzopyran libraries, with low background interference. adelphi.edu |

| Dynamic Combinatorial Chemistry (DCC) | Generation of a library of compounds through reversible reactions, with the equilibrium shifting to favor the best-binding compound in the presence of a target. nih.gov | Identification of potent and selective inhibitors from a dynamic library of fluorinated benzopyran derivatives. |

Predictive Modeling and Artificial Intelligence in Molecular Design

The integration of predictive modeling and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can predict the properties of virtual compounds, prioritize synthetic efforts, and generate novel molecular structures with desired characteristics.

For the this compound scaffold, AI can be employed in several ways. Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to fail in later stages of development.

Applications of AI in Benzopyran Research:

Virtual Screening: Using computational models to screen large virtual libraries of fluorinated benzopyran derivatives to identify promising candidates for synthesis and testing.

De Novo Design: Employing generative models to create novel benzopyran-based molecules with specific desired properties, such as high potency and low toxicity. youtube.com

Property Prediction: Training machine learning models to accurately predict the physicochemical and biological properties of new derivatives. arxiv.org

Synthesis Planning: Utilizing AI tools to devise efficient synthetic routes for the production of target benzopyran compounds.

Exploration of Novel Biological Targets and Therapeutic Areas

Benzopyran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govchemrxiv.orgresearchgate.netfrontiersin.org The introduction of a fluorine atom into the benzopyran scaffold can modulate these activities and potentially lead to the discovery of novel therapeutic applications. researchgate.net

Research into the biological targets of this compound and its derivatives is an active area of investigation. The diverse biological activities of benzopyrans suggest that they may interact with a variety of cellular targets, such as enzymes, receptors, and ion channels. ijbpas.com For instance, some benzopyran derivatives have shown potential as potassium channel activators. nih.govresearchgate.net

Future research will likely focus on identifying the specific molecular targets of fluorinated benzopyrans and elucidating their mechanisms of action. This could lead to the development of novel therapies for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. researchgate.net The application of this scaffold in agricultural chemicals is also an emerging area of interest. acs.org

Potential Therapeutic Areas for Fluorinated Benzopyrans:

Oncology: Development of new anticancer agents that target specific signaling pathways in cancer cells. ijbpas.commdpi.com

Infectious Diseases: Discovery of novel antibacterial, antifungal, and antiviral compounds. frontiersin.orgnih.gov

Inflammatory Diseases: Creation of new anti-inflammatory drugs with improved efficacy and safety profiles. researchgate.net

Neurodegenerative Diseases: Exploration of the potential of fluorinated benzopyrans to modulate targets involved in diseases like Alzheimer's and Parkinson's. researchgate.net

Interdisciplinary Approaches in Benzopyran Research

The complexity of modern drug discovery necessitates a highly interdisciplinary approach, integrating expertise from chemistry, biology, pharmacology, and computational science. wgtn.ac.nz The development of therapeutic agents based on the this compound scaffold is a prime example of where such collaborations are essential.

Chemists are focused on developing efficient and stereoselective synthetic routes to novel fluorinated benzopyran derivatives. mdpi.com Biologists and pharmacologists are responsible for evaluating the biological activity of these compounds and identifying their molecular targets. nih.gov Computational scientists play a crucial role in designing new molecules, predicting their properties, and analyzing large datasets from HTS campaigns. ub.edu